molecular formula C13H16F2N2O2 B13301117 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13301117
M. Wt: 270.27 g/mol
InChI Key: ISPDEVFDXFELFF-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a difluorophenoxy group and a piperazine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 2,3-difluorophenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group and piperazine ring allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one
  • 2-(2,3-Dichlorophenoxy)-1-(piperazin-1-yl)propan-1-one
  • 2-(2,3-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one stands out due to its specific substitution pattern on the phenoxy group and the presence of the piperazine ring

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C13H16F2N2O2/c1-9(13(18)17-7-5-16-6-8-17)19-11-4-2-3-10(14)12(11)15/h2-4,9,16H,5-8H2,1H3

InChI Key

ISPDEVFDXFELFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCNCC1)OC2=C(C(=CC=C2)F)F

Origin of Product

United States

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